Fusicoccin H

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

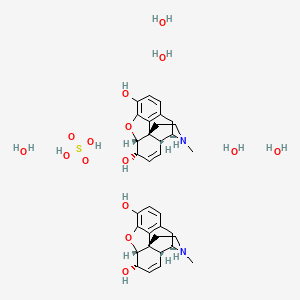

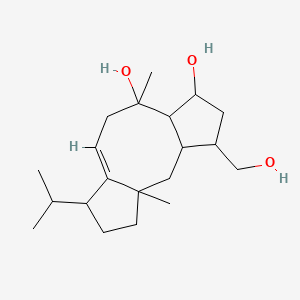

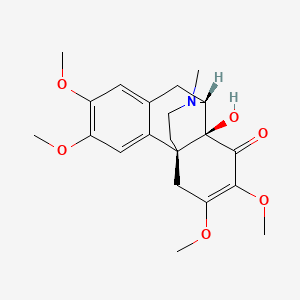

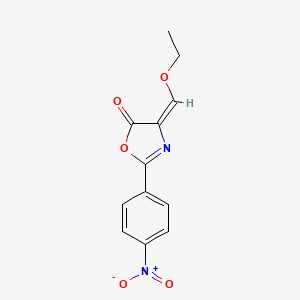

Fusicoccin H est un glycoside phytotoxique mineur produit par le champignon Phomopsis amygdali (anciennement classé comme Fusicoccum amygdali), connu pour provoquer la maladie du chancre de l'amandier et du pêcher . Ce composé fait partie de la famille des fusicoccines, qui comprend plusieurs glucosides diterpéniques connus pour leur capacité à stabiliser les interactions entre les protéines 14-3-3 et les protéines de ligand phosphorylées

Méthodes De Préparation

Fusicoccin H est généralement isolé à partir des filtrats de culture de Phomopsis amygdali. Le processus d'isolement implique plusieurs étapes, notamment l'extraction, la purification et la caractérisation . Les voies de synthèse pour la fusicoccine H sont moins fréquemment rapportées, mais le composé peut être obtenu par modifications chimiques de dérivés de fusicoccine apparentés. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre les modifications structurales souhaitées .

Analyse Des Réactions Chimiques

Fusicoccin H subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la fusicoccine H peut conduire à la formation de cétones ou d'acides carboxyliques correspondants, tandis que la réduction peut produire des dérivés alcooliques .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la physiologie végétale, de la chimie et de la médecine. En physiologie végétale, la fusicoccine H est utilisée pour étudier la régulation de l'ouverture stomatique et le rôle des protéines 14-3-3 dans les voies de signalisation des plantes . En chimie, elle sert d'outil précieux pour étudier les interactions protéine-protéine et le développement de nouvelles sondes chimiques .

Mécanisme d'action

Le mécanisme d'action de la fusicoccine H implique la stabilisation du complexe entre la H±ATPase et les protéines 14-3-3 . Cette stabilisation conduit à l'activation de la H±ATPase de la membrane plasmique, entraînant une augmentation de l'extrusion de protons et des changements subséquents dans les processus cellulaires . La fusicoccine H influence également l'activité des canaux potassiques dans les cellules de garde, affectant davantage l'équilibre ionique cellulaire et la signalisation .

Applications De Recherche Scientifique

Fusicoccin H has several scientific research applications, particularly in the fields of plant physiology, chemistry, and medicine. In plant physiology, this compound is used to study the regulation of stomatal opening and the role of 14-3-3 proteins in plant signaling pathways . In chemistry, it serves as a valuable tool for investigating protein-protein interactions and the development of new chemical probes .

Mécanisme D'action

The mechanism of action of fusicoccin H involves the stabilization of the complex between the H±ATPase and 14-3-3 proteins . This stabilization leads to the activation of the plasma membrane H±ATPase, resulting in increased proton extrusion and subsequent changes in cellular processes . This compound also influences the activity of potassium channels in guard cells, further affecting cellular ion balance and signaling .

Comparaison Avec Des Composés Similaires

Fusicoccin H fait partie de la famille des fusicoccines, qui comprend d'autres composés tels que la fusicoccine A et la fusicoccine J . Ces composés partagent une structure de diterpène tricyclique similaire mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques . Par exemple, la fusicoccine A est connue pour ses forts effets phytotoxiques et sa capacité à induire l'ouverture stomatique, tandis que la fusicoccine J a été démontrée pour stabiliser les interactions 14-3-3 avec les canaux potassiques humains .

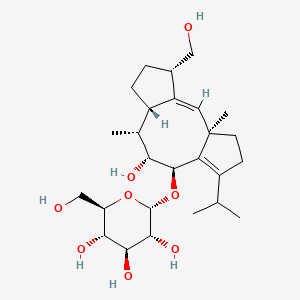

Propriétés

Numéro CAS |

50906-51-9 |

|---|---|

Formule moléculaire |

C26H42O8 |

Poids moléculaire |

482.6 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |

Clé InChI |

FQPATHNUIPAADA-BXJVKJQWSA-N |

SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

SMILES isomérique |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |

SMILES canonique |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

Synonymes |

fusicoccin H |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)